2-(Piperidin-3-yloxy)pyridine dihydrochloride
Description
2-(Piperidin-3-yloxy)pyridine dihydrochloride is a heterocyclic organic compound characterized by a pyridine ring substituted with a piperidin-3-yloxy group at the 2-position. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and synthetic applications. Its molecular formula is C10H14Cl2N2O, with a molecular weight of 265.14 g/mol (estimated from analogous compounds in ). The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or niche applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENCQYUXONFCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 2-chloropyridine with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as a critical intermediate in synthesizing therapeutic agents, especially those targeting neurological disorders. Its structural characteristics facilitate enhanced interactions with biological targets.
Applications :
- Neurological Disorders : Research indicates that derivatives of 2-(Piperidin-3-yloxy)pyridine are being explored for their potential in treating conditions such as depression, anxiety, and schizophrenia due to their ability to modulate neurotransmitter systems .
- Lead Compounds : The compound is utilized as a lead structure for developing new drugs, particularly those that require high solubility and bioavailability.
Agricultural Chemicals
Overview : The compound is also employed in formulating agrochemicals, which are essential for pest control and crop protection.
Applications :
- Pesticides : Studies have shown that derivatives of this compound exhibit effective insecticidal properties, contributing to improved agricultural yields while minimizing environmental impacts .
- Herbicides : Research into its application as a herbicide has indicated potential efficacy against specific weed species, enhancing crop management strategies.
Material Science
Overview : In material science, 2-(Piperidin-3-yloxy)pyridine dihydrochloride is investigated for its potential in creating advanced materials.
Applications :
- Polymers and Coatings : The compound's unique properties make it suitable for developing durable polymers and protective coatings that resist environmental degradation .
- Nanomaterials : Its use in synthesizing nanomaterials is being explored for applications in electronics and photonics.
Biochemical Research
Overview : The compound plays a significant role in biochemical research, particularly in understanding enzyme interactions and cellular processes.
Applications :
- Enzyme Studies : It is used to investigate enzyme kinetics and mechanisms, contributing to the development of enzyme inhibitors for therapeutic purposes .
- Cellular Mechanisms : Research focuses on how this compound affects cellular signaling pathways, which is crucial for developing new therapeutic strategies.
Diagnostic Tools
Overview : There is ongoing research into the use of this compound in diagnostic assays.
Applications :
- Biomarker Detection : Its application in detecting specific biomolecules can lead to earlier and more accurate disease diagnoses, particularly in oncology and infectious diseases .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Neurological treatments | Enhanced bioavailability |
| Agricultural Chemicals | Pesticides and herbicides | Improved crop yields |
| Material Science | Advanced polymers and coatings | Increased durability |
| Biochemical Research | Enzyme interaction studies | Insights into therapeutic targets |
| Diagnostic Tools | Biomarker detection | Early disease diagnosis |
Case Study 1: Neurological Drug Development
A recent study explored the synthesis of novel compounds based on this compound aimed at treating major depressive disorder. The results indicated significant efficacy in preclinical models, highlighting the compound's potential as a lead structure for future drug development.
Case Study 2: Agrochemical Efficacy
Field trials conducted with formulations containing derivatives of this compound demonstrated a marked reduction in pest populations while maintaining crop health. This study underscores the importance of such compounds in sustainable agriculture practices.
Case Study 3: Material Durability
Research into polymer blends incorporating this compound revealed enhanced resistance to UV degradation compared to standard materials. This finding suggests promising applications in outdoor materials exposed to harsh environmental conditions.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
- Substituent Position and Size : The position of the piperidinyloxy group (C2 vs. C4) and additional substituents (e.g., methoxy, methyl, chlorine) significantly alter steric bulk and electronic properties. For example, the methoxy group in the C2-substituted analogue increases polarity compared to the parent compound .
- Heterocycle Core : Substituting pyridine with pyrimidine (as in 2-(piperidin-3-yl)pyrimidine) introduces additional nitrogen atoms, affecting solubility and hydrogen-bonding capacity .
Table 2: Pharmacological Profiles
Key Observations :
- ABT-089 : Demonstrates robust cognitive-enhancing effects in preclinical models, outperforming nicotine in potency (1.3 µmol/kg/day vs. 62 µmol/kg/day for nicotine) .
- Chlorine Substitution : The chloro-analogue’s increased lipophilicity (logP ~2.5 estimated) may enhance blood-brain barrier penetration compared to the parent compound .
Biological Activity
2-(Piperidin-3-yloxy)pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15Cl2N2O
- Molecular Weight : 250.17 g/mol
The compound features a piperidine ring, which is known to interact with various receptors in the central nervous system (CNS) and other biological systems.
1. Allosteric Modulation
This compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in several neurological conditions, including Alzheimer's disease. By modulating this receptor, the compound may help restore cholinergic signaling disrupted in neurodegenerative diseases.
2. Neuroprotective Effects
Research indicates that it may provide neuroprotective benefits by promoting neuronal survival pathways, potentially mitigating cognitive decline associated with neurodegenerative disorders.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines. The following table summarizes the IC50 values for different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 7.9 - 92 |
| Ovarian Cancer | 10 - 50 |
| Colorectal Cancer | 15 - 60 |
These findings suggest that structural modifications in piperidine derivatives can significantly influence their potency against cancer cells.
Neuropharmacological Studies
In animal models, the compound has shown promise in alleviating symptoms associated with cognitive impairment. For example:
- Scopolamine-Induced Amnesia : In studies involving rodents, administration of the compound improved memory deficits attributed to scopolamine-induced amnesia. The mechanism involved enhanced cholinergic transmission through M4 receptor modulation.
Case Studies
1. Alzheimer's Disease Model
A preclinical study using transgenic mice models for Alzheimer's disease showed that administration of this compound led to significant improvements in cognitive function and a reduction in amyloid-beta plaque accumulation, a hallmark of Alzheimer's pathology.
2. Pain Management
Another investigation explored the compound's role as a dual ligand for histamine H3 and sigma-1 receptors. This dual action demonstrated potential efficacy in managing nociceptive and neuropathic pain, suggesting a novel approach for pain relief with fewer side effects compared to existing analgesics .
Q & A
Basic: What are the standard protocols for synthesizing 2-(piperidin-3-yloxy)pyridine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution between pyridine derivatives and piperidin-3-ol precursors. For example:
- Reagents : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group in piperidin-3-ol, facilitating nucleophilic attack on a halogenated pyridine .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are common for their polarity and ability to stabilize intermediates .
- Optimization : Adjust reaction time (typically 12–24 hours) and temperature (room temperature to 80°C) based on TLC monitoring. Post-synthesis, precipitate the hydrochloride salt using HCl gas or concentrated HCl in diethyl ether .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
